molecular formula C7H6BNO4 B3039716 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-35-8

4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B3039716
CAS No.: 1285533-35-8
M. Wt: 178.94 g/mol
InChI Key: RTDNSCFUOJSBLZ-UHFFFAOYSA-N
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Description

4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and boron groups in its structure contributes to its reactivity and potential biological activity.

Mechanism of Action

Target of Action

The primary target of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .

Mode of Action

This compound acts as an inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its oxaborole moiety chelates with the catalytic bimetal center. This interaction overlaps with the phosphate in cAMP during the hydrolysis process, and the interaction extends into the adenine pocket .

Biochemical Pathways

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . Elevated cAMP levels can then modulate various downstream effects, such as the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .

Pharmacokinetics

It’s known that the compound can penetrate the skin when applied topically .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels result in the suppression of pro-inflammatory cytokines . This can lead to a reduction in inflammation and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to penetrate the skin can be affected by the skin’s condition and the presence of other substances . .

Preparation Methods

The synthesis of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common synthetic route includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of a series of related compounds.

Chemical Reactions Analysis

4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Comparison with Similar Compounds

4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-containing heterocycles such as benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles . These compounds also exhibit significant pharmacological activities, including anticancer potential. this compound is unique due to its specific structure and the presence of the nitro group, which enhances its reactivity and potential biological activity.

Similar Compounds

Properties

IUPAC Name

1-hydroxy-4-nitro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-8-6-2-1-3-7(9(11)12)5(6)4-13-8/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDNSCFUOJSBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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